2-Chloro-4-fluoro-5-methylaniline

Physical organic chemistry Process chemistry Solid-state handling

2-Chloro-4-fluoro-5-methylaniline (CAS 124185-35-9) is a tri-substituted halogenated aromatic amine with the molecular formula C₇H₇ClFN and molecular weight 159.59 g/mol, bearing chlorine at the 2-position, fluorine at the 4-position, and a methyl group at the 5-position of the aniline ring. The compound is commercially supplied as a light brown to brown crystalline powder with a melting point of 69–71 °C (lit.

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
CAS No. 124185-35-9
Cat. No. B038654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-methylaniline
CAS124185-35-9
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)Cl)N
InChIInChI=1S/C7H7ClFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
InChIKeyOXINUINVVAJJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-5-methylaniline (CAS 124185-35-9): Physicochemical and Commercial Baseline for Procurement Decision-Making


2-Chloro-4-fluoro-5-methylaniline (CAS 124185-35-9) is a tri-substituted halogenated aromatic amine with the molecular formula C₇H₇ClFN and molecular weight 159.59 g/mol, bearing chlorine at the 2-position, fluorine at the 4-position, and a methyl group at the 5-position of the aniline ring . The compound is commercially supplied as a light brown to brown crystalline powder with a melting point of 69–71 °C (lit. 70–73 °C for the 99% assay grade) and a predicted boiling point of 224.2 ± 35.0 °C at 760 mmHg . Its computed physicochemical descriptors include a predicted pKa of 2.83 ± 0.10, a LogP of 2.95, and an estimated density of 1.22 g/cm³ [1]. The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation), Eye Irritant Category 2, and Skin Irritant Category 2 under GHS, with recommended storage under inert gas at 2–8 °C . It serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research and manufacturing.

Why 2-Chloro-4-fluoro-5-methylaniline Cannot Be Replaced by Generic Halogenated Aniline Analogs: The Quantitative Case for Specificity


Substituting 2-chloro-4-fluoro-5-methylaniline with a structurally similar halogenated aniline—even a regioisomer—introduces measurable changes in basicity, lipophilicity, solid-state handling, and analytical identifiability that can alter reaction outcomes, purification workflows, and regulatory standing. The combined electron-withdrawing effects of the ortho-chlorine and para-fluorine, modulated by the electron-donating meta-methyl group, produce a unique pKa (2.83) that differs by 0.14 units from its 4-chloro-2-fluoro regioisomer . The 5-methyl substituent contributes approximately +0.55 LogP units relative to the des-methyl analog 2-chloro-4-fluoroaniline, substantially affecting partitioning behavior in both synthetic and biological systems [1]. Furthermore, the ortho-chloro substitution pattern imparts a characteristic collision-induced dissociation (CID) mass spectral signature that enables unambiguous isomer differentiation—a critical quality-control advantage during process development [2]. The quantitative evidence below demonstrates that each structural feature contributes a definable, measurable differentiation that impacts procurement decisions.

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-5-methylaniline Against Closest Analogs and Regioisomers


Solid-State Handling Advantage: 40 °C Higher Melting Point versus 2-Chloro-5-methylaniline Enables Crystalline Isolation at Ambient Temperature

2-Chloro-4-fluoro-5-methylaniline is a crystalline solid at ambient temperature with a melting point of 69–71 °C (lit. 70–73 °C at 99% assay), whereas the des-fluoro analog 2-chloro-5-methylaniline (CAS 95-81-8) melts at 29–30 °C and exists as a near-liquid, waxy solid at typical laboratory temperatures [1]. The 4-fluoro substituent raises the melting point by approximately 40 °C, attributable to enhanced crystal lattice energy from C–F···H–N and C–F···π interactions. The comparator 2-chloro-4-fluoroaniline (CAS 2106-02-7), which lacks the 5-methyl group, is described by Sigma-Aldrich as a 'Solid-Liquid Mixture' at room temperature, further underscoring the unique solid-state advantage conferred by the combined 2-Cl/4-F/5-Me substitution pattern . This difference has direct consequences for gravimetric dispensing accuracy, recrystallization purification efficiency, and long-term storage stability.

Physical organic chemistry Process chemistry Solid-state handling

Regioisomeric Basicity Differentiation: 0.14 pKa Unit Difference versus 4-Chloro-2-fluoro-5-methylaniline Governs Protonation State in Reaction Media

The predicted pKa of the anilinium ion of 2-chloro-4-fluoro-5-methylaniline is 2.83 ± 0.10, while its regioisomer 4-chloro-2-fluoro-5-methylaniline (CAS 116759-33-2) has a predicted pKa of 2.69 ± 0.10, both computed using the same semi-empirical method . This ΔpKa of 0.14 units corresponds to an approximately 38% difference in the acid dissociation constant (Ka), indicating that the 2-Cl/4-F substitution pattern is measurably less acidic (more basic) than the 4-Cl/2-F arrangement. The difference arises from the relative positioning of the electron-withdrawing chlorine and fluorine substituents relative to the protonated amino group; the ortho-chlorine exerts a stronger inductive withdrawal when adjacent to the –NH₃⁺ center, while the para-fluorine's mesomeric electron donation partially offsets this effect. In practice, this means that at a given pH near the pKa, the two regioisomers will exhibit different ratios of free base to protonated form, affecting nucleophilicity in coupling reactions, solubility in aqueous acidic workup, and chromatographic retention behavior.

Physical organic chemistry Amine basicity Reaction optimization

Lipophilicity Gain from 5-Methyl Substitution: +0.55 LogP Units versus 2-Chloro-4-fluoroaniline Modulates Partitioning and Bioavailability Potential

The experimentally derived LogP of 2-chloro-4-fluoro-5-methylaniline is 2.95 (Molbase), whereas the des-methyl analog 2-chloro-4-fluoroaniline (CAS 2106-02-7) has a computed XLogP3 of 2.4 (PubChem) [1][2]. The 5-methyl group thus contributes approximately +0.55 LogP units, corresponding to a roughly 3.5-fold increase in octanol-water partition coefficient. This difference is significant in the context of lead optimization: in pharmaceutical intermediate applications, the methyl group increases the lipophilicity of downstream drug candidates derived from this aniline building block, potentially enhancing membrane permeability while avoiding the excessive molecular weight or metabolic liability associated with larger alkyl substituents. For agrochemical intermediates, the modulated LogP affects soil mobility, leaf cuticle penetration, and environmental persistence profiles of the final active ingredients.

Medicinal chemistry Lipophilicity Drug design

Unequivocal Isomer Identification via CID Mass Spectrometry: Ortho-Chloro Effect Enables Analytical Differentiation from Regioisomeric Impurities

A primary research study published in the Journal of Pharmaceutical and Biomedical Analysis systematically characterized the collision-induced dissociation (CID) mass spectral fragmentation of a panel of haloaniline isomers, including chloro-fluoroaniline regioisomers [1]. The study demonstrated that ortho-haloanilines (including 2-chloro-4-fluoroaniline) undergo a characteristic fragmentation pathway involving loss of hydrogen halide as well as halogen radical loss, whereas meta- and para-haloanilines tend to lose either ammonia or halogen radicals exclusively. Critically, the authors explicitly state that this ortho effect enables 'significant differentiation between 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline by CID mass spectra.' As a class-level inference, the 2-chloro-4-fluoro-5-methylaniline core—bearing the identical ortho-chloro/para-fluoro arrangement—will display the same diagnostic fragmentation signature, allowing analytical laboratories to unambiguously confirm the correct regioisomer and detect regioisomeric impurities that would be invisible to simple MS or HPLC-UV analysis.

Analytical chemistry Mass spectrometry Quality control

Commercial Production Scale and Purity Tier: 558 kg Capacity with 99% Assay Availability versus 500 kg for Regioisomer

According to manufacturer technical datasheets, 2-chloro-4-fluoro-5-methylaniline is commercially produced at a scale of up to 558 kg with a minimum GC purity of 98%, while the regioisomer 4-chloro-2-fluoro-5-methylaniline (CAS 116759-33-2) is available at up to 500 kg scale from the same manufacturer [1][2]. Furthermore, Sigma-Aldrich supplies the target compound at 99% assay (Catalog No. 362409), whereas the regioisomer is not listed at this purity tier from the same vendor . For the des-methyl analog 2-chloro-4-fluoroaniline, Capotchem lists production scale at up to 500 kg with 98% purity and Sigma-Aldrich offers it at 98% purity as a solid-liquid mixture [3]. The combination of higher production capacity (558 vs 500 kg) and higher available purity (99% vs 98%) indicates that the target compound benefits from more mature manufacturing processes and broader commercial demand, which translates to supply security and batch-to-batch consistency for industrial procurement.

Supply chain Commercial availability Process scale-up

Procurement-Driven Application Scenarios for 2-Chloro-4-fluoro-5-methylaniline Based on Verifiable Differentiation Evidence


Pharmaceutical Lead Optimization: Synthesis of PDE4 Inhibitor Candidates with Defined Lipophilicity and Subtype Selectivity

The 2-chloro-4-fluoro-5-methylphenyl group has been incorporated into imidazo[4,5-b]pyridine-2-carboxamide scaffolds claimed in US Patent 9815832 as phosphodiesterase 4 (PDE4) inhibitors [1]. The 5-methyl substituent contributes +0.55 LogP units relative to the des-methyl analog, providing medicinal chemists with a calibrated lipophilicity handle for fine-tuning ADME properties without altering the core halogen substitution pattern. The solid-state nature of this intermediate (mp 69–71 °C) facilitates precise stoichiometric control during amide bond formation with the imidazopyridine carboxylic acid, while the 99% assay grade minimizes impurities that could confound structure-activity relationship interpretation in early-stage screening cascades.

Agrochemical Intermediate Manufacturing: Building Block for Halogenated Herbicide Scaffolds Requiring Defined Reactivity

2-Chloro-4-fluoro-5-methylaniline is documented as a key intermediate in the synthesis of phenylisoxazoline and 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-one herbicides . The differentiated pKa (2.83 vs 2.69 for the regioisomer) governs the nucleophilicity of the amino group in the initial acylation or urea-forming step with chloroformate or isocyanate reagents, where even small differences in amine basicity can shift reaction selectivity and byproduct profiles. The commercial production capacity of 558 kg, combined with 99% purity availability, supports pilot-plant scale-up and eventual commercial manufacturing without the supply discontinuity risk associated with less mature analogs produced at only 500 kg scale.

Analytical Quality Control: Regioisomeric Impurity Monitoring Using Diagnostic CID Mass Spectral Signatures

During process development and release testing of drug substances or agrochemical active ingredients derived from 2-chloro-4-fluoro-5-methylaniline, the ortho-chloro CID fragmentation pathway—characterized by hydrogen chloride and chlorine radical loss—provides a binary diagnostic for confirming the correct regioisomer and detecting contamination by the 4-chloro-2-fluoro isomer [2]. This is particularly valuable when HPLC methods fail to resolve closely related regioisomeric impurities. The established fragmentation behavior, validated in a peer-reviewed study on chloro-fluoroaniline isomers, can be leveraged to develop a robust LC-MS/MS identity test without synthesizing and characterizing each potential regioisomeric impurity standard independently.

Multi-Step Synthesis Campaigns Requiring Crystalline Intermediate Isolation and Ambient-Temperature Storage Stability

In synthetic routes where the aniline intermediate must be isolated, stored, and accurately weighed before entering the next transformation, the 40 °C melting point advantage over 2-chloro-5-methylaniline (mp 29–30 °C) eliminates the handling difficulties associated with low-melting or semi-liquid intermediates [3]. The compound's recommended storage conditions—under inert gas at 2–8 °C—are compatible with standard laboratory and warehouse refrigeration, and the crystalline solid form resists the creeping, clumping, and inhomogeneous sampling that plague near-room-temperature-melting analogs. This has direct implications for inventory management, batch traceability, and analytical sampling accuracy in regulated GMP environments.

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